CID 71650613

Description

Properties

CAS No. |

14047-60-0 |

|---|---|

Molecular Formula |

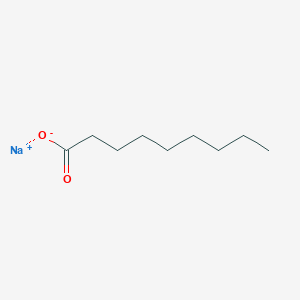

C9H18NaO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

sodium nonanoate |

InChI |

InChI=1S/C9H18O2.Na/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |

InChI Key |

QCEDORUJSTYXSJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC(=O)O.[Na] |

Other CAS No. |

67762-44-1 14047-60-0 |

physical_description |

OtherSolid |

Pictograms |

Corrosive; Irritant |

Related CAS |

112-05-0 (Parent) |

Synonyms |

nonanoic acid pelargonic acid pelargonic acid, aluminum salt pelargonic acid, cadmium salt pelargonic acid, calcium salt pelargonic acid, potassium salt pelargonic acid, sodium salt pelargonic acid, zinc salt potassium nonanoate |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The neutralization follows the equation:

A stoichiometric 1:1 molar ratio of nonanoic acid to sodium hydroxide ensures complete conversion. Excess base may lead to hydrolysis of the product, while insufficient base results in unreacted acid.

Experimental Procedure

-

Solution Preparation : Nonanoic acid is dissolved in a polar solvent such as ethanol or deionized water.

-

Titration : Aqueous sodium hydroxide (1M) is added dropwise with continuous stirring.

-

pH Monitoring : The reaction is monitored until pH 8–9 is achieved, indicating complete neutralization.

-

Evaporation : The solvent is removed under reduced pressure to isolate the crude product.

Table 1: Typical Laboratory Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 20–25°C |

| Reaction Time | 1–2 hours |

| Solvent | Ethanol/Water (1:1 v/v) |

| Yield | 85–92% |

Industrial Production Methods

Industrial synthesis of sodium nonanoate prioritizes scalability, cost-efficiency, and purity. Two primary approaches dominate: batch neutralization and continuous-flow processes.

Batch Neutralization

Large-scale reactors (500–10,000 L capacity) are charged with nonanoic acid and a 10–15% excess of sodium hydroxide solution (50% w/w). The exothermic reaction requires cooling to maintain temperatures below 40°C. Post-reaction, the mixture is filtered to remove impurities and spray-dried to obtain a powdered product.

Continuous-Flow Synthesis

This method enhances throughput and consistency. Nonanoic acid and sodium hydroxide are pumped into a tubular reactor at controlled rates. The product stream is continuously neutralized, evaporated, and crystallized.

Table 2: Industrial Process Comparison

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Throughput | 100–500 kg/day | 1–5 tons/day |

| Energy Consumption | High (drying step) | Moderate |

| Purity | 90–95% | 95–98% |

| Capital Cost | Low | High |

Purification and Isolation Techniques

Crude sodium nonanoate often contains residual reactants or byproducts. Common purification methods include:

Recrystallization

The product is dissolved in hot ethanol (60–70°C) and cooled to induce crystallization. Impurities remain dissolved, yielding a purity of ≥99%.

Vacuum Drying

Spray-dried or recrystallized product is further dried under vacuum (50–60°C, 10–20 mbar) to reduce moisture content below 0.5%.

Table 3: Purification Outcomes by Method

| Method | Purity (%) | Moisture Content (%) |

|---|---|---|

| Recrystallization | 99.2 | 0.3 |

| Spray Drying | 95.5 | 1.2 |

| Vacuum Drying | 99.5 | 0.1 |

Analytical Characterization of Sodium Nonanoate

Ensuring product quality requires rigorous analytical validation. Key techniques include:

Spectroscopic Analysis

-

FTIR : Characteristic peaks at 1,550 cm⁻¹ (carboxylate C=O stretch) and 3,400 cm⁻¹ (O-H stretch).

-

¹H NMR : Signals at δ 0.88 (terminal CH₃), δ 1.26 (methylene chain), and δ 2.28 (COO⁻ adjacent CH₂).

Thermogravimetric Analysis (TGA)

Decomposition begins at 220°C, with complete breakdown by 300°C, confirming thermal stability for most applications.

Comparative Analysis of Preparation Methods

Laboratory methods favor simplicity and low capital investment but lack scalability. Industrial batch processes balance cost and output, while continuous systems excel in high-purity, large-scale production but require significant infrastructure.

Challenges and Optimization Strategies

Common Issues

-

Residual Solvents : Ethanol traces in final product.

-

Hybridization : Incomplete neutralization due to poor mixing.

Mitigation Strategies

-

Process Analytical Technology (PAT) : Real-time pH and temperature monitoring.

-

Advanced Drying : Use of fluidized-bed dryers to enhance moisture removal.

Chemical Reactions Analysis

Types of Reactions: Sodium nonanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce nonanoic acid and other oxidized derivatives.

Reduction: Sodium nonanoate can be reduced to form nonyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various alkyl halides and other electrophiles can be used under mild conditions.

Major Products:

Oxidation: Nonanoic acid and other carboxylic acids.

Reduction: Nonyl alcohol.

Substitution: Various substituted nonanoates depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Sodium nonanoate is primarily recognized for its role as a pharmaceutical enhancer . It has been studied for its ability to improve the bioavailability of certain drugs by enhancing their permeability across biological membranes. Research indicates that sodium nonanoate can facilitate the transport of therapeutic agents through intestinal barriers, making it valuable in oral drug delivery systems.

Case Study: Enhancement of Drug Absorption

In a study examining the effects of various sodium salts on drug transport in Caco-2 monolayers (a model for intestinal absorption), sodium nonanoate was shown to significantly increase the permeability of a model drug, thereby enhancing its absorption profile . This property makes sodium nonanoate an attractive candidate for formulating solid oral dosage forms that require improved bioavailability.

Biochemical Research

Sodium nonanoate has been utilized in biochemical studies as an analytical reagent and a component in various assays. Its ability to interact with biological membranes has made it useful in exploring membrane dynamics and cellular processes.

Applications in Membrane Studies

- Membrane Fluidity : Sodium nonanoate can alter membrane fluidity, which is essential for understanding membrane protein function and lipid interactions.

- Cell Viability Assays : It has been employed in assays to assess cell viability and mitochondrial function, providing insights into cellular responses to different stimuli .

Environmental Science

The environmental applications of sodium nonanoate stem from its surfactant properties. It can be used as a biodegradable surfactant in cleaning products and formulations aimed at reducing environmental impact.

Biodegradability Studies

Research indicates that sodium nonanoate exhibits favorable biodegradability characteristics, making it suitable for use in formulations intended for eco-friendly applications. Its breakdown products are less harmful to aquatic life compared to traditional synthetic surfactants .

Industrial Applications

In addition to pharmaceutical and environmental applications, sodium nonanoate is also utilized in various industrial processes:

- Emulsification : It serves as an emulsifier in food and cosmetic industries, helping to stabilize mixtures of oil and water.

- Lubricants : Its lubricating properties make it useful in formulations for industrial lubricants where enhanced performance is required.

Data Summary Table

Mechanism of Action

The mechanism by which sodium nonanoate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is crucial in its role as an emulsifying agent. At the molecular level, sodium nonanoate interacts with lipid bilayers and proteins, affecting their structure and function .

Comparison with Similar Compounds

Sodium Carboxylates of Varying Chain Lengths

Sodium nonanoate belongs to the alkali metal carboxylate family. Its activity and properties depend on chain length:

Key Findings :

- Membrane Interaction: Sodium nonanoate (C9) and decanoate (C10) significantly reduce the melting temperature (Tm) and cooperativity of lipid bilayers, indicating deep acyl chain penetration. In contrast, shorter-chain carboxylates (C2–C8) show negligible effects .

- Antimicrobial Efficacy: Sodium nonanoate suppresses Salmonella invasion by destabilizing the HilD transcription factor, a mechanism less pronounced in shorter-chain analogs .

Ammonium Nonanoate

Ammonium nonanoate (C₉H₁₉NO₂) shares the same fatty acid backbone but differs in cation. It is a contact herbicide approved for organic farming .

Research Insight: Ammonium nonanoate’s herbicidal action relies on rapid membrane penetration, akin to sodium nonanoate’s antimicrobial mechanism. However, its ammonium ion enhances foliar absorption, making it more effective in weed control .

Comparison with Functionally Similar Compounds

Ethyl Nonanoate (C₁₁H₂₂O₂)

Ethyl nonanoate, an ester derivative, is a flavor compound in wines and honeys .

Key Studies :

- In E.

- Ethyl nonanoate production in wine is stimulated by methyl nonanoate additions, highlighting its role in flavor modulation .

Choline Nonanoate

Choline nonanoate (C₁₄H₂₉NO₂) is an ionic liquid with a bulkier cation than sodium.

Research Insight: Choline nonanoate’s larger cation reduces self-aggregation, leading to lower CMC compared to sodium nonanoate. However, both compounds disrupt lipid bilayers at sufficient concentrations .

Q & A

Q. What are the standard methods for synthesizing and characterizing Sodium nonanoate in laboratory settings?

Sodium nonanoate is synthesized via neutralization of nonanoic acid with sodium hydroxide. Characterization typically involves spectroscopic methods (e.g., NMR, FT-IR) to confirm molecular structure and purity. Chromatographic techniques like HPLC or GC-MS are used for quantitative analysis. For environmental or biological samples, derivatization may precede analysis to enhance volatility or detectability .

Q. How does Sodium nonanoate interact with biological membranes in in vitro studies?

As a fatty acid salt, Sodium nonanoate disrupts lipid bilayers through surfactant action, altering membrane permeability. Experimental designs often employ liposome models or cell culture systems to measure changes in membrane integrity (e.g., via fluorescence dye leakage assays or electrical impedance). Controls should account for concentration-dependent cytotoxicity and pH effects .

Q. What analytical techniques are optimal for quantifying Sodium nonanoate in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while liquid chromatography (LC) with UV/fluorescence detection suits polar matrices. Sample preparation may include liquid-liquid extraction or solid-phase extraction to isolate Sodium nonanoate from complex mixtures. Calibration curves using deuterated internal standards improve accuracy .

Advanced Research Questions

Q. How do chain length (C9) and cation type (sodium vs. ammonium) influence the herbicidal efficacy and environmental persistence of fatty acid salts?

EPA assessments note that sodium salts exhibit higher water solubility than ammonium analogs, potentially affecting bioavailability and soil adsorption. Chain length (C8-C18) correlates with herbicidal potency; C9 salts balance hydrophobicity and mobility. Comparative studies should use standardized bioassays (e.g., seed germination inhibition) and soil microcosms to assess persistence .

Q. What metabolic pathways in soil microbiota drive Sodium nonanoate degradation, and how do these vary under anaerobic vs. aerobic conditions?

Sodium nonanoate undergoes β-oxidation by soil microbes, yielding CO₂ and short-chain metabolites. Isotopic labeling (e.g., ¹⁴C-nonanoate) tracks degradation kinetics. Anaerobic conditions may slow degradation due to limited electron acceptor availability. Metagenomic profiling can identify microbial consortia involved .

Q. How does Sodium nonanoate affect non-target aquatic organisms, and what ecotoxicological models best assess these impacts?

Acute toxicity assays using Daphnia magna or zebrafish embryos evaluate lethal concentrations (LC₅₀). Chronic exposure studies measure sublethal effects (e.g., reproductive impairment). Methodological challenges include distinguishing direct toxicity from pH changes caused by fatty acid dissociation. Synergistic effects with co-pollutants (e.g., pesticides) require factorial experimental designs .

Q. How can conflicting data on Sodium nonanoate’s bioavailability in different experimental models be reconciled?

Discrepancies arise from variations in experimental conditions (e.g., pH, temperature) and model systems (e.g., cell lines vs. whole organisms). Standardizing bioavailability metrics (e.g., partition coefficients, protein binding assays) and employing computational modeling (QSAR) can harmonize interpretations. Meta-analyses of historical data are critical .

Methodological Considerations

- Experimental Design : Use randomized block designs for environmental studies to account for soil heterogeneity. Include negative controls (e.g., sodium salts of inert fatty acids) to isolate Sodium nonanoate-specific effects .

- Data Contradictions : Address outliers by validating analytical methods with spike-recovery tests and replicating under controlled conditions. Conflicting toxicity data may reflect species-specific sensitivities or unmeasured confounding variables .

- Ethical Compliance : Adhere to institutional guidelines for handling Sodium nonanoate in biological studies, particularly regarding waste disposal and occupational exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.